molecular formula C24H24N4O3 B11526330 2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide

Cat. No.: B11526330
M. Wt: 416.5 g/mol
InChI Key: VSDJZTYRKNSLHB-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole moiety, a phenoxy group, and an acetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The phenoxy and acetamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one
  • 4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
  • 4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzotriazole moiety, in particular, enhances its potential for various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]acetamide

InChI

InChI=1S/C24H24N4O3/c1-4-30-20-10-7-19(8-11-20)28-26-22-12-6-18(14-23(22)27-28)25-24(29)15-31-21-9-5-16(2)17(3)13-21/h5-14H,4,15H2,1-3H3,(H,25,29)

InChI Key

VSDJZTYRKNSLHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC(=C(C=C4)C)C

Origin of Product

United States

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